molecular formula C23H17NO3 B4624968 N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide

N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide

Cat. No. B4624968
M. Wt: 355.4 g/mol
InChI Key: OPIVQOZHEYEORX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide and related compounds often involves multi-step chemical processes. A common method includes the condensation of diphenylamine with 2-oxo-2H-chromen derivatives or through the Mannich reaction, which provides a route to synthesize various acetamide derivatives with potential bioactivity. The synthesis pathways aim at introducing specific functional groups that influence the compound's reactivity and biological activity (Pailloux et al., 2007; Muruganandam et al., 2013).

Molecular Structure Analysis

The molecular structure of N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide is characterized by spectroscopic methods, including NMR, IR, and X-ray crystallography. These studies reveal the planarity and conjugation within the molecule, contributing to its chemical stability and reactivity. The presence of intramolecular hydrogen bonds and the spatial arrangement of functional groups are crucial for understanding the compound's interactions and biological effects (Okuda et al., 2019).

Chemical Reactions and Properties

N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including oxidation, reduction, and condensation, which alter its chemical structure and functional properties. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific desired activities. The compound's reactivity with different chemical agents and under various conditions provides insights into its stability and potential applications (Patel et al., 2010).

Physical Properties Analysis

The physical properties of N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties influence the compound's behavior in different environments and are critical for its formulation and delivery in potential applications. Studies on the compound's solubility in various solvents and its thermal stability provide valuable information for its handling and storage (Joshi et al., 2014).

Scientific Research Applications

Antimicrobial and Anticancer Activities

The synthesis of acridine derivatives from diphenylamine and 2-oxo-2H-(substituted chromen)-4-yl acetic acid has shown promising antimicrobial and anticancer activities. These compounds have been effective against a range of bacteria and fungi, as well as several cancer cell lines, showcasing their potential as therapeutic agents (Patel, Mali, & Patel, 2010).

Antioxidant Properties

Sulfonamide and amide derivatives containing coumarin moieties have been synthesized and evaluated for their antioxidant activities. Despite their limited antimicrobial effects, these compounds exhibited significant antioxidant capabilities, suggesting their utility in combating oxidative stress (Saeedi, Goli, Mahdavi, Dehghan, Faramarzi, Foroumadi, & Shafiee, 2014).

Antiestrogenic Activity

Certain N-substituted acetamides based on 2-(2-oxo-2H-chromen-4-yl) structures have been developed as part of new nonsteroidal antiestrogens. These compounds have shown antiestrogenic activity and selective cytotoxic effects against breast cancer cell lines, offering a pathway for developing targeted cancer therapies (Almutairi, Al Suwayyid, Aldarwesh, Aboulwafa, & Attia, 2020).

Synthesis and Characterization

The synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one have demonstrated high levels of antibacterial activity. These synthesized compounds have been characterized using advanced instrumental methods, indicating their potential for further pharmaceutical development (Behrami & Dobroshi, 2019).

properties

IUPAC Name

N-(2-oxochromen-6-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c25-21-14-11-18-15-19(12-13-20(18)27-21)24-23(26)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,22H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIVQOZHEYEORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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